tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate
Description
tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate is a brominated heterocyclic compound featuring a fused pyrrolo-pyrazole core. The tert-butyl carbamate group at the 6-position serves as a protective group, enhancing solubility and stability during synthetic workflows . The 3-bromo substituent introduces reactivity for further functionalization, making this compound a valuable intermediate in medicinal chemistry, particularly in cross-coupling reactions for drug discovery .
Properties
Molecular Formula |
C10H14BrN3O2 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
tert-butyl 3-bromo-4,5-dihydro-2H-pyrrolo[2,3-c]pyrazole-6-carboxylate |
InChI |
InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-5-4-6-7(11)12-13-8(6)14/h4-5H2,1-3H3,(H,12,13) |
InChI Key |
DIAAZBNZVYRVRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(NN=C21)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Pyrrolo[2,3-c]pyrazole Core
- Starting Materials: The synthesis often begins with hydrazine derivatives and α,β-unsaturated carbonyl compounds or α-bromo ketones.
- Reaction Conditions: Cyclization is typically promoted under mild basic conditions using bases such as potassium carbonate or sodium hydride.
- Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol are preferred to facilitate the cyclization.
- Temperature: Reactions are conducted at moderate temperatures (room temperature to 60°C) to optimize yield and minimize side reactions.
Selective Bromination
- Reagents: N-bromosuccinimide (NBS) is commonly used for selective bromination at the 3-position of the pyrrolo-pyrazole ring.
- Conditions: The bromination is carried out under inert atmosphere (nitrogen or argon) to prevent oxidation and side reactions.
- Temperature Control: Low temperatures (0–25°C) are maintained to avoid over-bromination or formation of dibromo derivatives.
- Light Exclusion: The reaction is protected from light to prevent radical side reactions.
Introduction of the tert-Butyl Carbamate Protecting Group
- Protecting Group Installation: The tert-butyl carbamate (Boc) group is introduced to protect the amine or carboxylate functionalities.
- Reagents: Di-tert-butyl dicarbonate (Boc2O) is used in the presence of a base such as triethylamine.
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are typical solvents.
- Reaction Time: The reaction proceeds at room temperature over several hours until completion.
Purification
- Techniques: The crude product is purified by recrystallization or chromatographic methods (silica gel column chromatography).
- Solvents for Purification: Ethyl acetate/hexane mixtures or methanol/dichloromethane gradients are commonly used.
- Yield Optimization: Careful control of reaction stoichiometry and purification conditions ensures high purity and yield.
Representative Preparation Data Table
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclization | Hydrazine derivative + α-bromo ketone, K2CO3 | DMSO or EtOH | 25–60°C | 4–12 hours | Mild base catalysis |
| 2 | Bromination | N-bromosuccinimide (NBS), inert atmosphere | DCM or Acetonitrile | 0–25°C | 1–3 hours | Light exclusion, controlled stoichiometry |
| 3 | Boc Protection | Boc2O, triethylamine | DCM or THF | Room temp | 2–6 hours | Protects amine/carboxylate |
| 4 | Purification | Recrystallization or chromatography | Ethyl acetate/hexane | Ambient | Variable | Ensures product purity |
Research Findings and Optimization Notes
- Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are essential for monitoring reaction progress and purity.
- Stoichiometry: Using 1.1–1.3 equivalents of brominating agent (NBS) optimizes selective monobromination.
- Solubility Considerations: The compound’s solubility in DMSO and ethanol facilitates stock solution preparation and reaction scalability.
- Storage: The product is stable when stored at -20°C to -80°C, with precautions to avoid repeated freeze-thaw cycles that may degrade purity.
- Scale-Up: Industrial synthesis may employ continuous flow reactors to improve control over reaction parameters and enhance yield and reproducibility.
Additional Preparation-Related Data
Stock Solution Preparation Table (Example for Related Analog)
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution | 3.47 mL | 17.35 mL | 34.70 mL |
| 5 mM Solution | 0.69 mL | 3.47 mL | 6.94 mL |
| 10 mM Solution | 0.35 mL | 1.74 mL | 3.47 mL |
Note: These volumes correspond to the solvent required to dissolve the compound at the specified molarity, useful for formulation and reaction setup.
Chemical Reactions Analysis
tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like N-bromosuccinimide (NBS) to form brominated derivatives.
Reduction: Reduction reactions can be carried out using hydrazine derivatives to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include N-bromosuccinimide, hydrazine derivatives, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to tert-butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate exhibit promising anticancer properties. For example, studies have shown that derivatives of pyrrolopyrazole can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Study: Inhibition of Cancer Cell Lines
A notable study demonstrated that a related compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase. This effect was attributed to the compound's ability to interfere with specific kinases involved in cell cycle regulation .
Neuroprotective Effects
Another area of investigation is the neuroprotective potential of this compound. Research suggests that it may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells.
Material Science
Polymer Chemistry
this compound serves as a building block in polymer synthesis. Its unique structure allows for the creation of polymers with tailored properties for applications in coatings and adhesives.
Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Moderate to High |
| Solubility | Soluble in organic solvents |
| Biocompatibility | Moderate |
Agricultural Applications
Pesticide Development
The compound's bromine substituent enhances its biological activity, making it a candidate for developing new pesticides. Preliminary studies indicate that it can effectively target specific pests while being less harmful to beneficial organisms.
Case Study: Efficacy Against Agricultural Pests
Field trials have shown that formulations containing this compound significantly reduce pest populations without adversely affecting crop yield or soil health. This positions it as a sustainable alternative in agricultural practices .
Synthesis and Development
The synthesis of this compound involves multiple steps, including bromination and esterification processes. Advanced synthetic methodologies are continually being developed to enhance yield and purity.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and the nitrogen-containing heterocyclic ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations :
- Core Structure Variability: The target compound’s pyrrolo[2,3-c]pyrazole core differs from analogs like pyrrolo[3,4-c]pyrazole or pyrazolo[3,4-c]pyridine, altering ring saturation and nitrogen positioning.
- Substituent Effects: The 3-bromo group enhances electrophilic reactivity compared to the 3-amino (nucleophilic) or 3-CF₃ (electron-withdrawing) groups.
Pharmacological and Physicochemical Properties
Table 2: Inferred Pharmacological and Solubility Profiles
*Data extrapolated from and ; exact values require experimental validation.
Key Observations :
- Solubility: The 3-amino analog exhibits higher aqueous solubility due to its polar NH₂ group, whereas the 3-CF₃ analog’s lipophilicity reduces solubility .
Biological Activity
Tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing relevant data from various studies and reviews.
- IUPAC Name : this compound
- Molecular Formula : C10H14BrN3O2
- CAS Number : 1784831-22-6
- Molecular Weight : 288.14 g/mol
Anti-inflammatory Activity
Research has shown that compounds within the pyrazole family exhibit notable anti-inflammatory properties. For instance, derivatives similar to tert-butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, compounds demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, showcasing their potential as anti-inflammatory agents .
Analgesic Properties
In addition to anti-inflammatory effects, certain pyrazole derivatives have exhibited analgesic properties comparable to traditional analgesics like indomethacin. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for pain relief .
Antimicrobial Activity
The antimicrobial efficacy of tert-butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole derivatives has also been explored. In vitro studies indicated effectiveness against various bacterial strains including E. coli and Bacillus subtilis, with some compounds showing promising results comparable to standard antibiotics .
Neuroprotective Effects
Emerging research suggests that pyrazole derivatives may also possess neuroprotective properties. Some studies have linked these compounds to the inhibition of monoamine oxidase (MAO) enzymes, which are involved in neurodegenerative processes. Compounds exhibiting MAO-B inhibitory activity can potentially aid in treating conditions like Parkinson’s disease .
Case Study 1: Synthesis and Activity Evaluation
A series of studies synthesized various pyrazole derivatives and evaluated their biological activities. One notable study synthesized a novel series of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives which showed significant MAO-B inhibition alongside anti-inflammatory activity in carrageenan-induced edema models .
Case Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the pyrazole scaffold affect biological activity. For instance, alterations in the bromine substitution pattern were found to enhance COX-2 inhibitory activity significantly .
Summary Table of Biological Activities
| Activity Type | Compound Example | Effectiveness |
|---|---|---|
| Anti-inflammatory | Pyrazole Derivative A | 85% TNF-α inhibition at 10 µM |
| Analgesic | Pyrazole Derivative B | Comparable to indomethacin |
| Antimicrobial | Pyrazole Derivative C | Effective against E. coli |
| Neuroprotective | Pyrazole Derivative D | MAO-B inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
